(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
Overview
Description
®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a chiral amine compound featuring a cyclohexyl ring substituted with a tert-butyldimethylsilyloxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine typically involves the following steps:
Formation of the Cyclohexyl Ring: Starting from a suitable cyclohexane derivative, the cyclohexyl ring is functionalized to introduce the tert-butyldimethylsilyloxymethyl group.
Introduction of the Amino Group: The ethan-1-amine moiety is introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: To reduce intermediates to the desired amine.
Protective Group Strategies: To selectively introduce and remove functional groups during the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylamines.
Reduction: Further reduction to simpler amines or hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or silyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine: can be compared to other chiral amines with similar structural features.
Cyclohexylamines: Compounds with a cyclohexyl ring and an amino group.
Silyl-protected Amines: Compounds with silyl groups protecting the amino functionality.
Uniqueness
The uniqueness of ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine lies in its specific combination of a chiral center, a cyclohexyl ring, and a silyl-protected hydroxyl group, which may confer unique reactivity and biological activity.
Biological Activity
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, often referred to as (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H41NO3Si
- Molecular Weight : 371.63 g/mol
- CAS Number : 672314-58-8
Synthesis
The synthesis of this compound typically involves several steps, including the protection of amine functionalities and the introduction of the tert-butyldimethylsilyl (TBDMS) group. The synthesis pathway can be summarized as follows:
- Starting Materials : Cyclohexanol derivatives and amines.
- Protection Reaction : TBDMS group is introduced to protect hydroxyl groups.
- Amine Formation : The final amine is formed through reductive amination or similar reactions.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for neurotransmitter release or receptor activity.
- Antimicrobial Properties : Research indicates that compounds with similar structural features exhibit antimicrobial activity against various pathogens. The TBDMS group may enhance solubility and bioavailability, contributing to this effect.
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antimicrobial Activity : A study demonstrated that related compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antimicrobial agents .
- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anticancer properties .
- Neuropharmacological Effects : Research involving animal models has indicated that the compound may have anxiolytic effects, potentially through modulation of GABAergic signaling pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3/t12-,13?,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMNCCXUDNEXKJ-IYXRBSQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741235 | |
Record name | (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672314-51-1 | |
Record name | (1R)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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